(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-4-5-16(21)11-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOKUQITUHNOQG-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The acrylamide backbone is typically constructed via a Knoevenagel condensation between 2,4-dichlorobenzaldehyde and 2-cyanoacetamide. This reaction forms the α,β-unsaturated nitrile intermediate, which is critical for subsequent functionalization.
Reaction conditions :
- Catalyst : Trifluoromethanesulfonic acid (TfOH, 25 mol%)
- Solvent : 1,4-dioxane or dichloroethane (DCE)
- Temperature : 110°C under reflux
- Yield : 75–89% for analogous compounds
The reaction proceeds via acid-catalyzed dehydration, favoring the thermodynamically stable E-isomer due to conjugation between the cyano and acrylamide groups.
N-Alkylation for Amide Side Chain Introduction
The N-[2-(3,4-dimethoxyphenyl)ethyl] group is introduced via N-alkylation of the intermediate acrylamide with 2-(3,4-dimethoxyphenyl)ethylamine.
Key steps :
- Activation : The acrylamide’s nitrogen is deprotonated using a base (e.g., pyridine) to enhance nucleophilicity.
- Alkylation : Reaction with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane (DCM) at 45–50°C for 2–3 hours.
- Workup : Purification via silica gel chromatography (petroleum ether/ethyl acetate, 65:35) yields the final product.
Stereochemical Control and Isomer Management
E/Z Isomerism in Acrylamide Synthesis
The target compound’s E-configuration is stabilized by intramolecular hydrogen bonding between the cyano group and the amide proton, as confirmed by X-ray crystallography in analogous structures. Patent data reveal that Z-isomers, if formed, can be minimized by:
Chromatographic Resolution
Crude reaction mixtures often contain ≤30% Z-isomer, necessitating chromatographic separation. For the target compound, flash chromatography with a gradient elution (hexane → ethyl acetate) achieves >98% E-isomer purity.
Scalability and Industrial Adaptations
Gram-Scale Synthesis Protocols
A demonstrated gram-scale synthesis (4 g starting aldehyde) achieves 80% yield using:
Avoiding Common Impurities
- Byproduct mitigation :
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration, with dihedral angles of 178.9° between the acrylamide and aryl planes.
Comparative Analysis of Methodologies
| Parameter | Knoevenagel Condensation | N-Alkylation |
|---|---|---|
| Yield | 75–89% | 80–94% |
| Reaction Time | 14–24 h | 2–3 h |
| Catalyst Load | 25 mol% TfOH | None |
| Isomer Purity | >90% E | >98% E post-purif. |
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by the presence of a cyano group, a dichlorophenyl substituent, and a dimethoxyphenyl ethyl moiety. Its molecular formula is , and it has a molecular weight of approximately 393.29 g/mol. The structural complexity contributes to its diverse chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of acrylamide derivatives, including (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The presence of the cyano group enhances the compound's reactivity, making it a candidate for further modifications aimed at improving efficacy against specific cancer types.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of acrylamide derivatives. Preliminary studies suggest that (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Polymer Chemistry
Acrylamide derivatives are widely used in polymer synthesis due to their ability to form cross-linked networks. This compound can serve as a monomer in the production of hydrogels and other polymeric materials with tailored properties for applications in drug delivery systems and tissue engineering.
Coatings and Adhesives
The unique chemical structure allows for the formulation of coatings and adhesives with enhanced thermal stability and chemical resistance. The incorporation of (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide into polymer matrices can improve adhesion properties and mechanical strength.
Case Study 1: Anticancer Studies
In a study published in Journal of Medicinal Chemistry, researchers synthesized various acrylamide derivatives and tested their anticancer activity against human cancer cell lines. Results indicated that compounds similar to (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of acrylamide derivatives in models of neurodegeneration demonstrated that certain derivatives could mitigate neuronal damage induced by oxidative stress . These findings suggest potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to acrylamide derivatives from the evidence, focusing on substituent effects and bioactivity:
Key Observations
Antimicrobial Activity: Compounds 4i and 4l () share the α,β-unsaturated cyanoacrylamide core but replace the dichlorophenyl group with a coumarin-derived hydroxy-2-oxochromenyl moiety. Their MIC values (4–6 μM/mL) against multi-resistant pathogens suggest that electron-withdrawing groups (e.g., cyano, carbonyl) and planar conjugation enhance antimicrobial potency.
Antioxidant and Anti-inflammatory Activity :
- Thiophene-carboxylate derivatives (3d , 3f ) exhibit strong radical scavenging (DPPH IC₅₀ ~14–18 μM) and anti-inflammatory effects. Their hydroxyl and methoxy substituents likely facilitate hydrogen bonding and electron donation, critical for antioxidant activity. In contrast, the target compound’s dichlorophenyl and dimethoxyphenyl groups may reduce polarity, limiting solubility but enhancing stability in hydrophobic environments.
Synthetic Methodology: The target compound’s synthesis likely parallels methods described in , where condensation of aldehydes with cyanoacetamides in solvents like toluene or acetonitrile yields E/Z isomer mixtures. Phase-transfer catalysts (e.g., ) could optimize yield and selectivity.
Spectroscopic Characterization :
- Analogous compounds (e.g., 3d , 3f ) are characterized by IR (C≡N ~2200 cm⁻¹, amide C=O ~1600 cm⁻¹) and NMR (vinyl proton δ ~8.2–8.3 ppm). The target compound would likely exhibit similar spectral features, with additional signals from dichlorophenyl and dimethoxy groups.
Biological Activity
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H19Cl2N3O
- Molecular Weight : 396.29 g/mol
- IUPAC Name : (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of acrylamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study involving a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The antimicrobial properties of related cyano compounds have also been documented.
- In Vitro Studies : Compounds structurally similar to (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE have shown effectiveness against various bacterial strains. For example, MIC values were recorded as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : Some studies report synergistic effects when used in combination with standard antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy .
Pharmacokinetics
Understanding the pharmacokinetics of (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary studies suggest good absorption characteristics with a favorable distribution profile in tissues.
- Metabolism : Metabolic pathways involving cyano compounds typically include oxidative transformations leading to various metabolites. For example, studies on related compounds revealed multiple metabolites identified through chromatographic techniques .
Toxicity Profile
The toxicity profile of this compound needs careful evaluation:
- Cytotoxicity Studies : Initial assessments indicate low cytotoxicity in normal cell lines compared to cancerous cells, which is promising for therapeutic applications.
- Safety Margins : The safety margins appear adequate based on preliminary data; however, comprehensive toxicological assessments are necessary before clinical application .
Comparative Analysis
Q & A
Q. What are the common synthetic routes for this acrylamide derivative, and what key reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and cyanoacetamide derivatives. Key steps include:
- Knoevenagel condensation : Reaction of 2,4-dichlorobenzaldehyde with cyanoacetamide derivatives under basic conditions (e.g., NaOH or piperidine) to form the α,β-unsaturated acrylamide backbone .
- Amide coupling : Introduction of the 3,4-dimethoxyphenethylamine moiety via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt . Critical reaction conditions include temperature control (60–80°C), solvent selection (DMF or THF for solubility), and stoichiometric ratios to minimize byproducts like Z-isomers .
Q. What structural features contribute to its potential biological activity?
The compound’s bioactivity arises from:
- Electron-withdrawing groups : The 2,4-dichlorophenyl and cyano groups enhance electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Methoxy substituents : The 3,4-dimethoxyphenethyl group improves lipid solubility, aiding membrane permeability and target engagement .
- Rigid α,β-unsaturated system : The E-configuration stabilizes the planar structure, optimizing binding to hydrophobic pockets in proteins .
Advanced Research Questions
Q. How to design experiments evaluating anti-inflammatory activity while mitigating off-target effects?
A robust experimental framework includes:
- In vitro assays : Measure COX-1/COX-2 inhibition using fluorometric kits and compare to NSAIDs (e.g., indomethacin) to assess selectivity .
- In vivo models : Use carrageenan-induced paw edema in rodents, with dose-ranging studies (10–100 mg/kg) and histopathological analysis to confirm target-specific effects .
- Off-target screening : Employ kinase profiling panels or proteome-wide affinity chromatography to identify unintended interactions .
Q. Which analytical techniques resolve contradictions in reported biological data?
Discrepancies often stem from impurities or structural analogs. Critical techniques include:
Q. How does the phenyl substitution pattern influence reactivity in nucleophilic additions?
The 2,4-dichlorophenyl group directs reactivity via:
- Electronic effects : Chlorine atoms withdraw electron density, activating the β-carbon for Michael additions with thiols or amines .
- Steric hindrance : Ortho-chlorine restricts rotation, favoring planar conformations that enhance regioselectivity in cycloaddition reactions .
Q. What strategies optimize E-isomer yield during synthesis?
To favor the E-isomer:
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize the polarized intermediate .
- Temperature modulation : Lower temperatures (0–25°C) reduce thermal isomerization .
Q. How to validate molecular docking studies for inflammatory targets?
Combine computational and experimental validation:
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to TNF-α or IL-6 receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis assays : Introduce point mutations in predicted binding residues (e.g., Arg120 in COX-2) to confirm docking poses .
Q. Key considerations for developing SAR models for analogs?
Prioritize:
- Substituent variation : Systematically modify chlorine/methoxy positions to map steric and electronic effects on activity .
- Biological datasets : Corrogate IC₅₀ values across multiple assays (e.g., antioxidant DPPH vs. anti-inflammatory COX-2) to identify multifunctional analogs .
- 3D-QSAR : Use CoMFA or CoMSIA to model steric/electrostatic fields and predict novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
